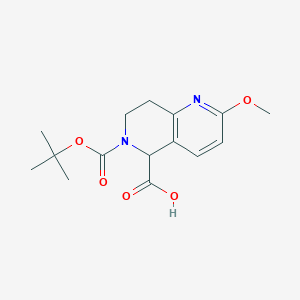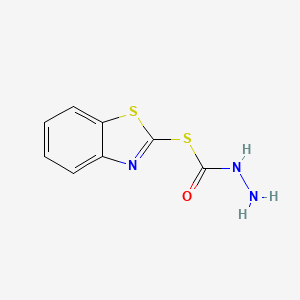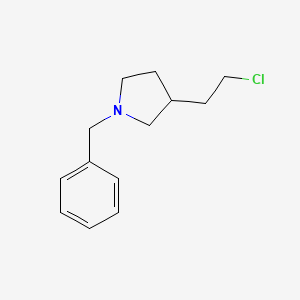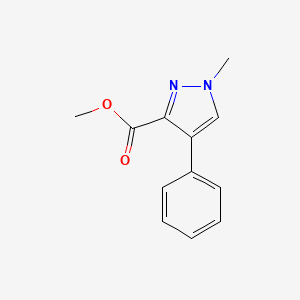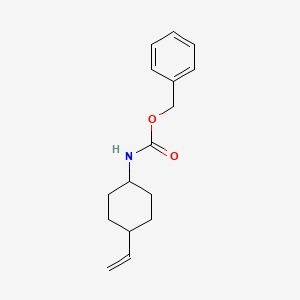![molecular formula C7H3NO2 B13975199 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 344325-28-6](/img/structure/B13975199.png)
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives. The process includes several key steps such as cyclization and oxidation . Specific reaction conditions, such as temperature and solvent choice, are crucial for the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can potentially facilitate industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: The nitrogen atom in the ring system allows for substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can produce more saturated bicyclic compounds .
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring system plays a crucial role in binding to these targets, influencing various biochemical pathways. For instance, it has been shown to inhibit β-tubulin, which is essential for cell division, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: This compound shares a similar bicyclic structure but includes a bromine atom instead of nitrogen.
4-Bromobenzocyclobutene: Another related compound with a similar ring system but different substituents.
Uniqueness
3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
344325-28-6 |
|---|---|
Fórmula molecular |
C7H3NO2 |
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
3-azabicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C7H3NO2/c9-6-4-1-2-8-3-5(4)7(6)10/h1-3H |
Clave InChI |
WMDRLAJHECSFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



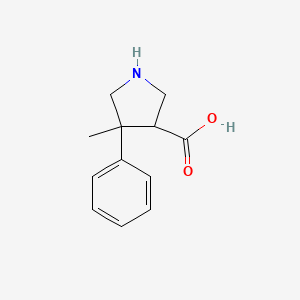
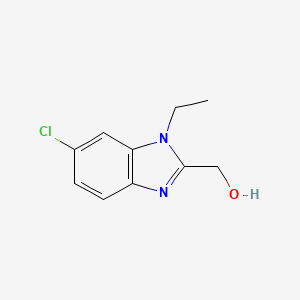
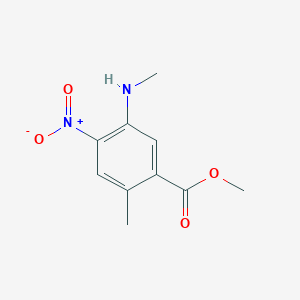
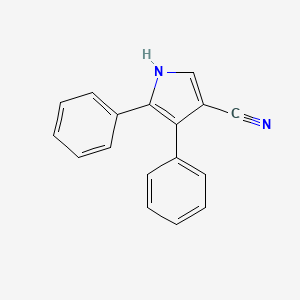
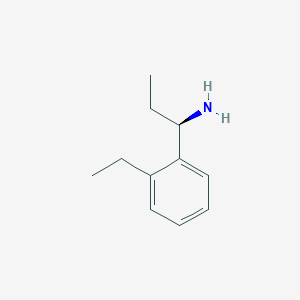
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
